2-(4-Propylphenyl)propanoic acid

描述

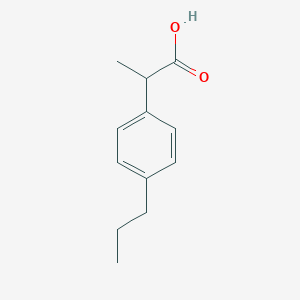

2-(4-Propylphenyl)propanoic acid is an organic compound with the chemical formula C12H16O2. It is a colorless to light yellow solid that is slightly soluble in organic solvents such as ethanol, methanol, and dichloromethane . This compound is used as a raw material or intermediate in organic synthesis, and it can be utilized in the production of drugs, dyes, lubricants, and other compounds .

准备方法

2-(4-Propylphenyl)propanoic acid can be synthesized through various methods. One common synthetic route involves the condensation reaction of phenylacetylene and propionaldehyde, followed by carbonyl oxidation under alkaline conditions . Another method involves the Friedel-Crafts reaction between ethyl 2-chloropropionate and alkyl benzene using anhydrous aluminum chloride as a catalyst, followed by hydrolysis of the intermediate product to obtain this compound .

化学反应分析

2-(4-Propylphenyl)propanoic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Pharmaceutical Applications

1. Impurity Reference Standard

2-(4-Propylphenyl)propanoic acid serves as an impurity reference standard in the analysis of ibuprofen formulations. It is crucial for:

- Quality Control: Ensuring the purity of ibuprofen products by identifying and quantifying impurities during manufacturing processes.

- Regulatory Compliance: Meeting the standards set by pharmacopoeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) for drug substances.

2. Analytical Method Development

The compound is utilized in the development of analytical methods for:

- Pharmaceutical Testing: It aids in method validation for the detection of related compounds in ibuprofen formulations, ensuring accurate dosage and efficacy.

- Stability Testing: Used to assess the stability of ibuprofen under various conditions, helping to determine shelf life and storage requirements.

Case Studies

Case Study 1: Ibuprofen Quality Control

In a study published in a pharmaceutical journal, researchers employed this compound as a reference standard to evaluate the purity of commercial ibuprofen tablets. The results demonstrated that using this impurity standard allowed for precise quantification of other related substances, thus confirming compliance with regulatory standards .

Case Study 2: Method Validation for Impurity Detection

Another study focused on the development of high-performance liquid chromatography (HPLC) methods using this compound as a calibration standard. The method successfully detected and quantified impurities in ibuprofen formulations, showcasing its effectiveness in routine quality control .

Applications in Research

1. Drug Development

As an analogue of ibuprofen, this compound is investigated for its potential pharmacological properties. Researchers explore its effects on inflammation and pain relief, contributing to the development of new analgesics with improved efficacy or reduced side effects.

2. Synthesis Pathway Studies

The compound is also studied within synthetic pathways for ibuprofen production. Understanding its formation can help optimize synthesis processes, reduce waste, and improve overall yield.

作用机制

The mechanism of action of 2-(4-Propylphenyl)propanoic acid involves its interaction with various molecular targets and pathways. As an impurity of ibuprofen, it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . The inhibition of these enzymes reduces the production of prostaglandins, leading to anti-inflammatory effects .

相似化合物的比较

2-(4-Propylphenyl)propanoic acid can be compared with other similar compounds, such as:

2-(4-Methylphenyl)propanoic acid: This compound has a similar structure but with a methyl group instead of a propyl group.

2-(4-Isobutylphenyl)propanoic acid: Another similar compound with an isobutyl group, which also has distinct chemical and biological properties.

生物活性

2-(4-Propylphenyl)propanoic acid, commonly referred to as a propionic acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to well-known non-steroidal anti-inflammatory drugs (NSAIDs) and has been studied for its effects on various biological systems, particularly its anti-inflammatory and analgesic properties.

Chemical Structure and Properties

The chemical formula for this compound is CHO, with a molar mass of 206.28 g/mol. Its structure includes a propanoic acid moiety attached to a propyl-substituted phenyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. By inhibiting COX-1 and COX-2, this compound may reduce inflammation and pain associated with various conditions.

Anti-Inflammatory Effects

Research has shown that this compound exhibits significant anti-inflammatory activity. A study evaluated its effects on cytokine release in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS). The results indicated that at higher concentrations, this compound inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6, while promoting the release of the anti-inflammatory cytokine IL-10 .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound were assessed in vitro using various cell lines. The compound demonstrated low toxicity at concentrations up to 100 µg/mL, with cell viability remaining above 90% compared to control groups. This suggests a favorable safety profile for potential therapeutic applications .

Case Study 1: In Vivo Inflammation Model

In an animal model of inflammation induced by carrageenan, administration of this compound significantly reduced paw edema and levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-1β (IL-1β). The most notable reduction was observed in COX-2 expression, which decreased by approximately 82.5% compared to untreated controls .

Case Study 2: Comparison with Other NSAIDs

In comparative studies against traditional NSAIDs like ibuprofen, this compound exhibited similar efficacy in reducing inflammatory responses but with a potentially improved safety profile regarding gastrointestinal side effects .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | CHO |

| Molar Mass | 206.28 g/mol |

| Cytotoxicity (IC50) | >100 µg/mL |

| COX-2 Inhibition | 82.5% reduction |

| IL-1β Reduction | Significant decrease |

属性

IUPAC Name |

2-(4-propylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-4-10-5-7-11(8-6-10)9(2)12(13)14/h5-9H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJYWNOMDAPUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564973 | |

| Record name | 2-(4-Propylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3585-47-5 | |

| Record name | 2-(p-Propylphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003585475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Propylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(P-PROPYLPHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V35DW8V3WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。